molecular formula C16H22N2O4 B11775530 tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate

tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate

Cat. No.: B11775530
M. Wt: 306.36 g/mol
InChI Key: RCVBLTREIOKTLM-UHFFFAOYSA-N
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Description

tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position and a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) substituent at the 4-position of the piperazine ring. This compound is widely utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors. Its structural motifs—the lipophilic tert-butyl group and the electron-rich benzodioxole ring—enhance pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

tert-butyl 4-(1,3-benzodioxol-5-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(19)18-8-6-17(7-9-18)12-4-5-13-14(10-12)21-11-20-13/h4-5,10H,6-9,11H2,1-3H3

InChI Key

RCVBLTREIOKTLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. For example, tert-butyl piperazine-1-carboxylate is synthesized by treating piperazine with Boc₂O in dichloromethane (CH₂Cl₂) and triethylamine (NEt₃) at 0°C, followed by gradual warming to room temperature. This method achieves high yields (≥85%) and minimizes side products like N,N-di-Boc derivatives.

Solvent and Temperature Optimization

Anhydrous solvents such as CH₂Cl₂ or tetrahydrofuran (THF) are critical to prevent hydrolysis of Boc₂O. Elevated temperatures (40–50°C) accelerate the reaction but require careful moisture exclusion. In one protocol, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitated Boc protection at 50°C, achieving complete conversion within 12 hours.

Alkylation of Piperazine with Benzo[d] dioxol-5-yl Electrophiles

Nucleophilic Aromatic Substitution

A common route involves reacting Boc-protected piperazine with 5-bromobenzo[d]dioxole. This SNAr reaction proceeds in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) with K₂CO₃ as the base. For instance, heating at 80°C for 24 hours yielded the target compound with 70–75% purity.

Challenges in Regioselectivity

Competing alkylation at both piperazine nitrogens necessitates stoichiometric control. Using a 1:1 molar ratio of piperazine to electrophile ensures mono-substitution, though excess electrophile risks di-alkylation. Purification via column chromatography (hexane/ethyl acetate) isolates the desired product.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

The benzo[d]dioxol-5-yl group can be introduced via palladium-catalyzed coupling. For example, tert-butyl piperazine-1-carboxylate bearing a boronate ester undergoes Suzuki coupling with 5-bromobenzo[d]dioxole. A representative protocol uses Pd(PPh₃)₄ (5 mol%), sodium carbonate (Na₂CO₃), and a toluene/ethanol/water solvent system at 80°C, achieving 93% yield.

Table 1: Key Conditions for Suzuki-Miyaura Coupling

ComponentDetails
CatalystTetrakis(triphenylphosphine)palladium(0)
BaseNa₂CO₃ (2.0 M aqueous)
SolventToluene/ethanol/water (2:1:1)
Temperature80°C
Reaction Time4.5 hours
Yield93%

Optimization of Reaction Parameters

Solvent Selection

Non-polar solvents (e.g., toluene) favor coupling reactions by stabilizing palladium intermediates, whereas DMF enhances nucleophilicity in alkylation. Mixed solvent systems (e.g., THF/H₂O) balance solubility and reactivity in cross-coupling.

Catalytic Systems

Palladium catalysts with electron-rich ligands (e.g., PPh₃) improve coupling efficiency. In one case, Pd(PPh₃)₄ enabled a 93% yield in Suzuki reactions, whereas Pd(OAc)₂ with SPhos yielded only 65%.

Temperature and Time

Elevated temperatures (80–100°C) reduce reaction times but risk Boc group cleavage. Monitoring via TLC or LC-MS ensures optimal termination.

Comparative Analysis of Synthetic Routes

Table 2: Comparison of Preparation Methods

MethodYieldPurityKey AdvantageLimitation
Alkylation (SNAr)70–75%ModerateSimple reagentsLow regioselectivity
Suzuki-Miyaura Coupling93%HighHigh yield, scalabilityRequires boronate ester synthesis
Boc Protection≥85%HighProtects amine for later stepsSensitive to moisture

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Nitrogen

The Boc-protected piperazine undergoes alkylation and arylation at the secondary amine. For example:

  • Alkylation with aryl halides : Reaction with 5-(bromomethyl)benzo[d] dioxole in acetonitrile with K₂CO₃ yields the target compound (65% yield) .

  • Arylation via SNAr : Electron-deficient aryl halides react under mild conditions (e.g., 80°C in DMF) .

Table 1: Representative Alkylation Conditions

SubstrateReagentConditionsYield (%)Source
tert-Butyl piperazine-1-carboxylate5-(bromomethyl)benzo[d] dioxoleK₂CO₃, CH₃CN, reflux65
Free piperazine derivative4-chloro-2-methylphenyl bromideDIPEA, DCM, 0°C → rt57

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free piperazine:

  • TMSI-mediated deprotection : Treatment with TMSI (0.5 equiv) in DCM at 0°C achieves quantitative deprotection .

  • HCl/dioxane : Alternative method using 4 M HCl in dioxane (rt, 2 h) .

Table 2: Deprotection Methods

ReagentConditionsYield (%)NotesSource
TMSI (0.5 equiv)DCM, 0°C, 15 min70Mild, selective
4 M HCl/dioxanert, 2 h>90Scalable

Acylation and Sulfonylation

The free piperazine reacts with acyl chlorides or sulfonyl chlorides:

  • Benzoylation : Benzoyl chloride in DCM with NEt₃ yields N-benzoyl derivatives (82% yield) .

  • Sulfonylation : Methanesulfonyl chloride forms stable sulfonamides under similar conditions .

Reductive Amination

The secondary amine participates in reductive amination with aldehydes:

  • Example : Reaction with 4-methoxybenzaldehyde and NaBH₃CN in MeOH produces N-alkylated piperazines (74% yield) .

Electrophilic Aromatic Substitution

The electron-rich dioxole ring undergoes nitration and halogenation:

  • Nitration : HNO₃/H₂SO₄ at 0°C selectively nitrates the 4-position .

  • Bromination : NBS in CCl₄ introduces bromine at the 6-position .

Oxidative Ring-Opening

Strong oxidants like KMnO₄ cleave the dioxole ring to form carboxylic acids, though this is rarely exploited due to competing piperazine degradation .

Dopamine Receptor Agonists

The compound serves as a precursor for D3-selective agonists. Deprotection followed by coupling with aryl carboxamides yields candidates with submicromolar potency (e.g., ML417, IC₅₀ = 0.23 µM at D3R) .

PDE5 Inhibitors

Functionalization at the piperazine nitrogen generates tadalafil analogs with improved solubility (e.g., ethylenediamine-linked derivatives) .

Stability and Handling Considerations

  • Thermal stability : Decomposes above 200°C (DSC data) .

  • Light sensitivity : Store in amber vials to prevent dioxole ring degradation .

Scientific Research Applications

Structural Characteristics

The compound features a piperazine ring substituted with a tert-butyl group and a benzo[d][1,3]dioxole moiety. The presence of these functional groups contributes to its solubility and biological activity. The molecular formula is C15_{15}H18_{18}N2_2O3_3, and it has a molecular weight of approximately 274.31 g/mol.

Pharmaceutical Applications

  • Antidepressant Activity :
    • Compounds with piperazine structures have been explored for their potential as antidepressants. Research indicates that modifications to the piperazine ring can enhance serotonin receptor affinity, suggesting that tert-butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate may exhibit similar properties .
  • Antimalarial Activity :
    • The compound has been studied in the context of antimalarial drug development. Structure-activity relationship (SAR) studies have shown that piperazine derivatives can improve the solubility and efficacy of quinolone-based antimalarials . For instance, a study demonstrated that piperazinyl-substituted quinolones exhibited potent activity against liver stages of malaria parasites .
  • Modulation of Protein Targets :
    • Research has identified that compounds similar to this compound can act as modulators of various protein targets, including ATP-binding cassette transporters and proprotein convertase subtilisin/kexin type 9 (PCSK9). These interactions are crucial for designing drugs aimed at treating conditions like cystic fibrosis and hyperlipidemia .

Case Study 1: Antidepressant Development

A study focused on synthesizing piperazine derivatives showed that introducing the benzo[d][1,3]dioxole moiety significantly enhanced binding affinity to serotonin receptors. The resulting compounds demonstrated improved antidepressant-like effects in animal models compared to traditional piperazine derivatives .

Case Study 2: Antimalarial Efficacy

In a comparative study of various piperazinyl compounds against Plasmodium berghei, this compound exhibited notable efficacy with an EC50 value significantly lower than other tested analogues. This highlights its potential as a lead compound for further development in antimalarial therapies .

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes:

  • Serotonin Receptors : Enhanced binding affinity may lead to increased serotonin levels in the brain, contributing to its antidepressant effects.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting drug metabolism and efficacy.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate involves its interaction with molecular targets and pathways within cells. The compound may bind to specific proteins or enzymes, modulating their activity and affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

  • Electron-rich vs. electron-deficient substituents : The benzodioxole group in the parent compound provides electron density, favoring π-π interactions in enzyme binding, whereas benzoisoxazole (electron-withdrawing) may alter target selectivity .
  • Boron-containing analogs : Boronic esters (e.g., ) enable radiolabeling for imaging applications, a feature absent in the parent compound .

Pharmacological and Physicochemical Profiles

Property Parent Compound tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate tert-Butyl 4-(trifluoromethylphenyl)piperazine-1-carboxylate
Molecular Weight 332.36 g/mol 269.38 g/mol 385.36 g/mol
logP 2.5 2.1 3.4
TPSA 55.6 Ų 40.2 Ų 45.3 Ų
Bioavailability Score 0.55 0.65 0.45
CYP Inhibition Moderate Low High
  • Metabolic stability : The benzodioxole ring in the parent compound resists oxidative metabolism compared to phenyl or pyridyl analogs .
  • CNS penetration : tert-Butyl groups enhance BBB permeability, but bulky substituents (e.g., trifluoromethylphenyl) reduce it .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for tert-butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate, and how can reaction conditions be optimized for maximum yield?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution. A common route involves reacting tert-butyl piperazine-1-carboxylate with 5-bromo-benzo[d][1,3]dioxole in 1,4-dioxane using K₂CO₃ as a base under reflux (110°C, 12 hours). Purification via silica gel chromatography yields ~80% product. Optimization can include adjusting reaction time (4–12 hours), stoichiometry (1:1.5 molar ratio of aryl halide to piperazine), and solvent choice .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

  • Methodology :

  • ¹H/¹³C NMR : Confirm piperazine ring protons (δ 2.5–3.5 ppm) and benzo[d][1,3]dioxol aromatic protons (δ 6.7–7.0 ppm).
  • IR : Detect C=O stretching (~1680 cm⁻¹) from the tert-butyl carbamate and C-O-C bands (~1250 cm⁻¹) from the dioxolane group.
  • Mass Spectrometry : Verify molecular ion [M+H]⁺ at m/z 363.2. For advanced confirmation, X-ray crystallography reveals chair conformation of the piperazine ring and intermolecular hydrogen bonding patterns .

Q. How does the electronic nature of the benzo[d][1,3]dioxol-5-yl substituent influence the reactivity of the piperazine ring in nucleophilic substitution reactions?

  • Methodology : The electron-rich benzo[d][1,3]dioxol group directs electrophilic substitution at the para position. Steric hindrance from the tert-butyl group reduces axial interactions, favoring equatorial substitution. Reactivity can be modulated using Lewis acids (e.g., ZnCl₂) to enhance electrophilicity at the aryl halide .

Q. What are the key safety considerations when handling this compound during synthesis and purification?

  • Methodology : Use PPE (gloves, goggles) and work in a fume hood due to acute oral toxicity (GHS Category 4, H302). Avoid inhalation of fine powders; store in inert atmospheres (N₂/Ar) at room temperature to prevent degradation .

Advanced Questions

Q. What strategies can resolve contradictions in reported synthetic yields for tert-butyl piperazine derivatives?

  • Methodology : Systematic parameter optimization via Design of Experiments (DoE) is critical. For example, increasing reaction time from 4 to 12 hours improves yield from 78% to 88% in similar bromopyrimidine couplings. Variables like solvent polarity (1,4-dioxane vs. DMF) and base strength (K₂CO₃ vs. Cs₂CO₃) should be tested .

Q. How can computational methods predict the biological targets of this compound, and what validation experiments are required?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) against targets like monoacylglycerol lipase (MAGL), using JJKK-048 (a structurally related MAGL inhibitor) as a reference. Validate predictions with in vitro enzyme inhibition assays (IC₅₀ determination) and competitive binding studies .

Q. What in vivo models are appropriate for evaluating anticonvulsant potential, and how do they correlate with in vitro mechanisms?

  • Methodology : Use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents. For example, ED₅₀ values ≤50 mg/kg in scPTZ models indicate potency superior to Stiripentol (ED₅₀ 115 mg/kg). Rotarod testing assesses neurotoxicity, ensuring therapeutic indices >5 .

Q. How does the steric bulk of the tert-butyl group affect the conformational dynamics of the piperazine ring?

  • Methodology : X-ray crystallography shows the tert-butyl group forces the piperazine into a chair conformation, with the carbamate substituent in a bisectional orientation. This steric hindrance reduces ring puckering, stabilizing intermolecular π-π interactions (3.59 Å between pyrimidinyl rings) and hydrogen bonds (N–H⋯O, 2.8 Å) in crystal lattices .

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